molecular formula C16H24N2O2 B583646 N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 CAS No. 1346602-82-1

N-tert-Butoxycarbonyl-4-anilinopiperidine-d5

Cat. No. B583646
CAS RN: 1346602-82-1
M. Wt: 281.411
InChI Key: HTIWISWAPVQGMI-UPKDRLQUSA-N
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Description

“N-tert-Butoxycarbonyl-4-anilinopiperidine-d5” is a labelled building block . It is an N-protected derivative of 4-anilinopiperidine and is structurally similar to known opioids . It is used in the synthesis of 4-anilinopiperidine .


Synthesis Analysis

This compound is synthesized using small molecules . It is a precursor in the synthesis of 4-anilinopiperidine . The synthesis process involves strict parameter control to ensure product quality .


Molecular Structure Analysis

The molecular formula of this compound is C16H19D5N2O2 . The IUPAC name is tert-butyl 4-(2,3,4,5,6-pentadeuterioanilino)piperidine-1-carboxylate . The canonical SMILES representation is CC©©OC(=O)N1CCC(CC1)NC2=CC=CC=C2 .


Chemical Reactions Analysis

The compound is used in various chemical reactions. It is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . It is also used in metabolic research, allowing researchers to study metabolic pathways in vivo in a safe manner .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.40 . It has a boiling point of 400.6±38.0°C at 760 mmHg . The density is 1.1±0.1 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . The compound appears as a pale brown solid .

Scientific Research Applications

  • Versatile Synthesis of Quinoline Nucleus : N-(tert-butoxycarbonyl)anilines, a category that includes N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, are used in synthesizing N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines. This process involves a directed ortho lithiation reaction, offering a versatile method for creating quinoline ring nuclei (Reed, Rotchford, & Strickland, 1988).

  • Formation of Indoles and Oxindoles : Another application includes the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide to produce intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

  • Polymerization of Amino Acid-Derived Acetylene Monomers : N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, a compound similar to N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, undergoes polymerization to form polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).

  • QM/MM Study of Reaction Mechanisms : Quantum mechanical/molecular mechanical simulations used N-tert-butoxycarbonylation of amines to understand reaction mechanisms in solvent environments, which is essential for drug molecule preparation (Vázquez-Montelongo, Vázquez-Cervantes, & Cisneros, 2018).

  • Synthesis of N-Hydroxylamines and Hydroxamic Acids : N,O-bis(tert-butoxycarbonyl)-hydroxylamine, related to N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, has been used to synthesize various hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).

  • Facile N-tert-butoxycarbonylation of Amines : This compound is used in the N-tert-butoxycarbonylation of amines, a process important in the synthesis of organic compounds and drug molecules (Suryakiran et al., 2006).

  • Thermal Decomposition in Polymer Chemistry : The tert-butoxycarbonyl group, a key component of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, is used in polymer materials chemistry for the protection of functional groups and its thermal decomposition behavior has been studied (Jing, Suzuki, & Matsumoto, 2019).

  • Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration : The compound demonstrates an interesting chemical behavior where the tert-butyloxycarbonyl group migrates, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Xue & Silverman, 2010).

properties

CAS RN

1346602-82-1

Molecular Formula

C16H24N2O2

Molecular Weight

281.411

IUPAC Name

tert-butyl 4-(2,3,4,5,6-pentadeuterioanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/i4D,5D,6D,7D,8D

InChI Key

HTIWISWAPVQGMI-UPKDRLQUSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2

synonyms

4-(Phenylamino)-1-piperidinecarboxylic Acid-d5 1,1-Dimethylethyl Ester;  4-Phenylaminopiperidine-1-carboxylic Acid-d5 tert-Butyl Ester;  1-(tert-Butyloxycarbonyl)-4-(phenylamino)piperidine-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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